molecular formula C29H31N5O3S2 B11622824 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11622824
M. Wt: 561.7 g/mol
InChI Key: UKCSRDWPZBSJEN-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyrido[1,2-a]pyrimidinone core, and a thiazolidinone moiety

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the reaction of the pyrido[1,2-a]pyrimidinone core with 4-benzylpiperazine under suitable conditions, such as heating in the presence of a catalyst.

    Formation of the thiazolidinone moiety: This can be done by reacting the intermediate with a thiazolidinone precursor under specific conditions, such as refluxing in an appropriate solvent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets, helping to elucidate its mechanism of action.

    Chemical Research: The compound serves as a model for studying complex organic reactions and the synthesis of multifunctional molecules.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other valuable compounds in the chemical industry.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

    2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde: This compound shares the piperazine and benzyl groups but has a different core structure.

    2-(4-benzylpiperazin-1-yl)isonicotinonitrile: This compound also contains the piperazine and benzyl groups but differs in the presence of a nitrile group.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has a similar piperazine moiety but a different overall structure.

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C29H31N5O3S2

Molecular Weight

561.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O3S2/c1-20-7-5-11-33-25(20)30-26(32-14-12-31(13-15-32)18-21-8-3-2-4-9-21)23(27(33)35)17-24-28(36)34(29(38)39-24)19-22-10-6-16-37-22/h2-5,7-9,11,17,22H,6,10,12-16,18-19H2,1H3/b24-17-

InChI Key

UKCSRDWPZBSJEN-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CC6=CC=CC=C6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.